

Quantitative Inhibition Profile of Fucoxanthin

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Compound Focus: Fucoxanthin

CAS No.: 3351-86-8

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Enzyme Target	IC ₅₀ Value	Inhibition Type / Mechanism	Key Supporting Evidence
BACE1 (β -secretase)	5.31 \pm 0.9 μ M [1] [2]	Non-competitive/Mixed-type [1] [2]	Docking studies show interaction with BACE1 active site (Gly11, Ala127) [1]. Reduces A β and pE3-A β production in cells and mouse models [3].
AChE (Acetylcholinesterase)	81.2 μ M [4]	Non-competitive [4]	Docking suggests binding to the peripheral anionic site (PAS) of AChE [4]. Reverses scopolamine-induced cognitive deficits and increased AChE activity in mice [4].
AChE (from other sources)	130.12 \pm 6.65 μ g/mL [5]	Information not specified	Study on fucoxanthin isolated from <i>Sargassum oligocystum</i> [5].

The data shows that **fucoxanthin** has a **much stronger inhibitory potency against BACE1** compared to AChE, as indicated by its significantly lower IC₅₀ value.

Detailed Experimental Evidence and Protocols

The following section provides deeper context on the experimental findings and the methodologies used.

Molecular Mechanisms and Binding

Studies using molecular docking simulations provide insight into how **fucoxanthin** interacts with its targets:

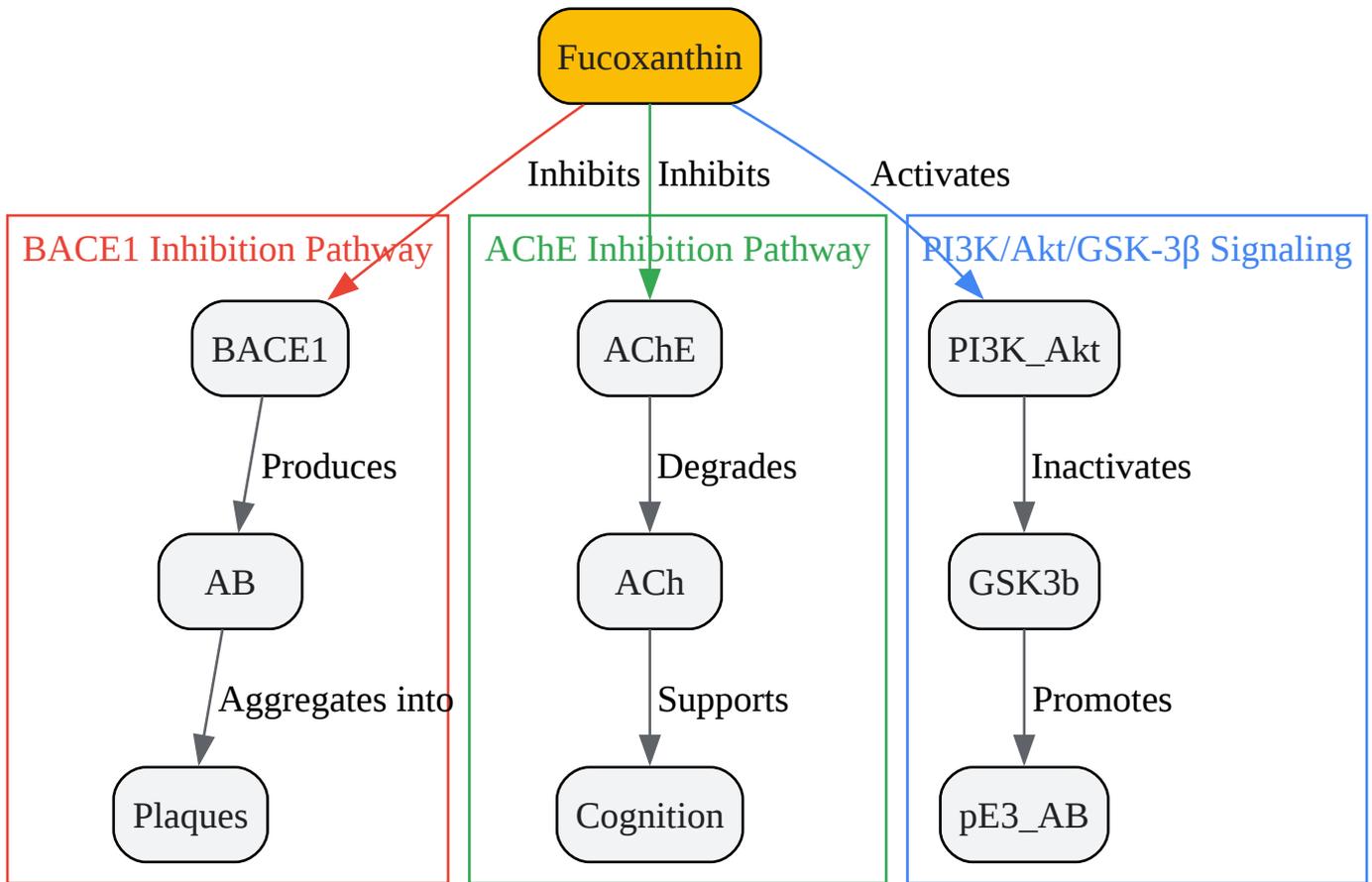
- **For BACE1:** **Fucoxanthin**'s binding is stabilized by hydrogen bonding with amino acid residues **Gly11 and Ala127** in the enzyme's active site [1]. This tight binding is a key mechanism for its effective inhibition.
- **For AChE:** **Fucoxanthin** is predicted to interact with the **peripheral anionic site (PAS)** of AChE, which is consistent with its observed non-competitive inhibition mechanism [4].

Functional Outcomes in Biological Models

Beyond isolated enzyme assays, **fucoxanthin** demonstrates functional efficacy in biological models of Alzheimer's disease:

- **Against BACE1-driven pathology:** In cellular models (SweAPP N2a cells) and an A β -injected mouse model, **fucoxanthin** treatment **reduced levels of A β 1–42 and the highly toxic pyroglutamate-3-A β (pE3-A β)**. This effect was linked to its ability to modulate the **PI3K/Akt/GSK-3 β signaling pathway**, which led to decreased expression of BACE1 and glutamyl cyclase (QC) [3].
- **Against AChE-driven deficits:** In a scopolamine-induced mouse model of memory impairment, **fucoxanthin** administration **significantly reversed cognitive deficits** in recognition and spatial memory tests. This improvement was accompanied by a measured **decrease in AChE activity** and an increase in brain-derived neurotrophic factor (BDNF) expression in the brain [4].

The following diagram summarizes the key multi-target mechanisms through which **fucoxanthin** is thought to exert its anti-Alzheimer's effects, based on the experimental evidence.



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Conclusion for Research and Development

In summary, the experimental data positions **fucoxanthin** as a promising multi-target lead compound:

- **Primary Strength:** Its **high potency against BACE1** ($IC_{50} = 5.31 \mu M$) suggests a primary mechanism focused on reducing the production of amyloid-beta, a cornerstone of Alzheimer's pathology.
- **Secondary Benefit:** Its **additional inhibition of AChE** provides a complementary mechanism to ameliorate cholinergic dysfunction and cognitive symptoms.
- **Holistic Potential:** Its action on the **PI3K/Akt/GSK-3 β pathway** indicates a broader neuroprotective role, potentially impacting multiple pathological processes simultaneously.

This multi-target profile is highly valuable in the context of complex neurodegenerative diseases like Alzheimer's, where single-target therapies have shown limited success. Further research, particularly on its

blood-brain barrier permeability and efficacy in long-term disease models, will be crucial for its development.

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